molecular formula C19H23ClN2O3 B14461979 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- CAS No. 72575-53-2

5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis-

Cat. No.: B14461979
CAS No.: 72575-53-2
M. Wt: 362.8 g/mol
InChI Key: YEUTVZYLZWJNLA-GIDGLZBFSA-N
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Description

5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is a complex organic compound with the molecular formula C19H22N2O3·HCl . This compound is known for its unique structure, which includes a benzocycloheptene ring system and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves multiple stepsThe final step involves the addition of the hydrochloride group to form the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and advanced purification methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-N,N-dimethyl-5-(2-nitrophenoxy)-, monohydrochloride, cis- lies in its specific combination of the benzocycloheptene ring system and the nitrophenoxy group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

72575-53-2

Molecular Formula

C19H23ClN2O3

Molecular Weight

362.8 g/mol

IUPAC Name

(5S,7S)-N,N-dimethyl-5-(2-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine;hydrochloride

InChI

InChI=1S/C19H22N2O3.ClH/c1-20(2)15-12-11-14-7-3-4-8-16(14)19(13-15)24-18-10-6-5-9-17(18)21(22)23;/h3-10,15,19H,11-13H2,1-2H3;1H/t15-,19-;/m0./s1

InChI Key

YEUTVZYLZWJNLA-GIDGLZBFSA-N

Isomeric SMILES

CN(C)[C@H]1CCC2=CC=CC=C2[C@H](C1)OC3=CC=CC=C3[N+](=O)[O-].Cl

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C(C1)OC3=CC=CC=C3[N+](=O)[O-].Cl

Origin of Product

United States

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